molecular formula C12H10N4O5 B12544405 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline CAS No. 654059-78-6

5-(5-Amino-2-nitrophenoxy)-2-nitroaniline

Cat. No.: B12544405
CAS No.: 654059-78-6
M. Wt: 290.23 g/mol
InChI Key: MRPCPXNKCUAQLE-UHFFFAOYSA-N
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Description

5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is an organic compound characterized by the presence of amino and nitro groups attached to a phenoxy structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of 2-nitrophenol to produce 5-nitro-2-nitrophenol, which is then subjected to a reduction process to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-nitrophenoxy)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-(5-Amino-2-nitrophenoxy)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that modulate the activity of enzymes and receptors. The pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-aminobenzoic acid
  • 3-Carboxy-4-nitroaniline

Uniqueness

5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is unique due to its specific arrangement of amino and nitro groups on the phenoxy structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

654059-78-6

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

3-(3-amino-4-nitrophenoxy)-4-nitroaniline

InChI

InChI=1S/C12H10N4O5/c13-7-1-3-11(16(19)20)12(5-7)21-8-2-4-10(15(17)18)9(14)6-8/h1-6H,13-14H2

InChI Key

MRPCPXNKCUAQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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